molecular formula C18H24N2O7S B2559270 Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate CAS No. 899980-24-6

Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2559270
CAS No.: 899980-24-6
M. Wt: 412.46
InChI Key: XDDZKJRDCLXIJJ-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate is a piperidine-based compound featuring a sulfonamide linker and a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. This structure combines a piperidine carboxylate core with a sulfonamide group, which is often utilized in medicinal chemistry to enhance bioavailability and target specificity .

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7S/c1-2-25-18(22)14-4-3-8-20(11-14)28(23,24)9-7-19-17(21)13-5-6-15-16(10-13)27-12-26-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDZKJRDCLXIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate (CAS Number: 899980-24-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O7SC_{18}H_{24}N_{2}O_{7}S with a molecular weight of 412.5 g/mol. The structure features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, this compound is being investigated for its potential as an α-amylase inhibitor , which could be beneficial in managing blood glucose levels in diabetic patients. This inhibition alters carbohydrate digestion, thereby reducing glucose release into the bloodstream.

Antidiabetic Properties

This compound has shown promise in preliminary studies as a selective agonist for the D3 dopamine receptor. This receptor is implicated in various neurological disorders and metabolic processes. Compounds with similar structures have been noted for their activity against α-amylase and other enzymes linked to diabetes management.

Antitumor Activity

In related studies, compounds derived from benzo[d][1,3]dioxole have demonstrated antitumor activities by inducing apoptosis and autophagy in cancer cells. These mechanisms are crucial for inhibiting tumor growth and metastasis. For instance, research on similar compounds indicates that they can enter cancer cells via specific transporters and target lysosomal pathways to exert their effects .

Case Studies and Research Findings

Study Findings Reference
Study on α-Amylase InhibitionDemonstrated that the compound effectively inhibits α-amylase activity, leading to reduced glucose absorption
Antitumor Mechanism ExplorationShowed that related compounds induce apoptosis through lysosomal targeting
D3 Receptor AgonismInvestigated the potential of the compound as a selective D3 receptor agonist with implications for neurological disorders

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine Carboxylate Derivatives

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method (Key Steps)
Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate (Target) Piperidine-3-carboxylate Benzo[d][1,3]dioxole carboxamide, sulfonamide linker Sulfonamide, ester, methylenedioxyphenyl Likely sulfonylation of ethyl piperidine-3-carboxylate
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate Piperidine-3-carboxylate 4-Chlorophenyl sulfonyl Sulfonyl, ester Sulfonylation with 4-chlorobenzenesulfonyl chloride
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Ethoxycarbonyl, ketone Ketone, ester Hydrogenation and cyclization of oxime intermediates
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate Piperidine-3-carboxylate Benzo[d][1,3]dioxole, nitro, trifluorophenyl Nitro, ester, fluorophenyl Cyclization of nitro-diesters under acidic conditions

Key Observations:

Sulfonamide Linkers : The target compound and Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate share sulfonamide groups, but the latter lacks the benzo[d][1,3]dioxole carboxamide, which may reduce metabolic stability compared to the target compound.

Heterocyclic Modifications: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate incorporates a fused bicyclic system, which increases rigidity and may alter binding kinetics compared to monocyclic piperidines.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Bioactivity (Reported) Plasma Half-Life (Predicted)
Target Compound ~452.45 2.8 Not directly reported; analogs show IP agonist activity Moderate (benzo[d][1,3]dioxole enhances stability)
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 331.82 2.5 No direct data; sulfonamides often target enzymes Short (chlorophenyl may increase clearance)
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate ~494.37 3.1 Nitro group may confer cytotoxicity Long (fluorophenyl reduces metabolism)

Key Observations:

Bioactivity : The benzo[d][1,3]dioxole group in the target compound and is associated with improved pharmacokinetics, including prolonged half-life, as seen in related IP agonists.

Lipophilicity : The target compound’s LogP (~2.8) balances solubility and membrane permeability, whereas the fluorophenyl and nitro groups in increase LogP, risking solubility issues.

Metabolic Stability : Sulfonamide-containing compounds (e.g., ) may undergo faster hepatic clearance compared to benzo[d][1,3]dioxole derivatives.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can computational modeling elucidate the compound’s stability and reactivity in aqueous environments?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water to assess hydrolytic stability of the sulfonyl and ester groups. Use software like GROMACS .
  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., sulfonyl group’s susceptibility to nucleophilic attack) .
  • pH-Dependent Stability : Calculate pKa values of ionizable groups (e.g., piperidine nitrogen) using tools like MarvinSuite. Compare with experimental NMR shifts under varying pH .

Key Insight :
The sulfonyl group’s electron-withdrawing nature may destabilize the ester moiety under alkaline conditions, requiring buffered storage .

Basic: What spectroscopic techniques validate the compound’s structural integrity post-synthesis?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Confirm piperidine ring protons (δ 1.5–3.5 ppm) and benzo[d][1,3]dioxole aromatic signals (δ 6.7–7.2 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₈H₂₄N₂O₅S: 388.14 g/mol) .
  • IR : Detect sulfonyl (1350–1160 cm⁻¹) and ester (1740 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

  • Assay Replication : Conduct triplicate experiments with standardized protocols (e.g., cell line passage number, incubation time) .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .
  • Data Normalization : Use Z-score or % inhibition relative to controls to mitigate plate-to-plate variability.
  • Mechanistic Studies : Perform SPR or ITC to measure binding affinities independently, cross-referencing with activity data .

Example : Discrepancies in IC₅₀ values may arise from off-target effects in cell-based vs. enzyme assays. Validate via knockout models .

Basic: What storage conditions preserve the compound’s stability for long-term use?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure (amber vials) due to the benzo[d][1,3]dioxole group’s photosensitivity .
  • Humidity Control : Use desiccants (silica gel) to avoid ester degradation .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
–20°C, desiccated<5%
25°C, ambient>30%
Based on analogous sulfonamide esters .

Advanced: What role does the sulfonyl group play in modulating the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess blood-brain barrier permeability. Sulfonyl groups reduce logP, limiting CNS uptake .
  • Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots. The sulfonyl group may resist CYP450 metabolism compared to ester moieties .
  • Protein Binding : Use equilibrium dialysis to measure albumin binding. Sulfonamides often exhibit high plasma protein binding, altering free drug concentrations .

Basic: How can researchers troubleshoot low yields during the amide coupling step?

Q. Methodological Answer :

  • Activation Efficiency : Replace EDC with DCC or use uronium-based activators (e.g., HATU) for sterically hindered amines .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Stoichiometry : Use 1.2–1.5 equivalents of coupling agent relative to the carboxylic acid .

Example : Increasing reaction time from 12h to 24h improved yields from 45% to 68% in analogous syntheses .

Advanced: What strategies enable enantiomeric resolution of the piperidine moiety?

Q. Methodological Answer :

  • Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • Derivatization : Convert the compound to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid), followed by crystallization .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer’s ester group .

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